2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide
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Overview
Description
2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound with a molecular formula of C16H23N5O3S2 and a molecular weight of 397.5155 g/mol . This compound features a unique structure that includes a thiadiazole ring, a thiazole ring, and various functional groups, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Thiazole Ring: This step often involves the condensation of a thioamide with an α-haloketone.
Coupling of the Rings: The thiadiazole and thiazole rings are then coupled through a series of reactions involving amide bond formation and acetylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole and thiazole rings.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of certain diseases.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a versatile component in various industrial applications.
Mechanism of Action
The mechanism by which 2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide exerts its effects likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide: Similar in structure but with different substituents.
Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different functional groups.
Thiazole Derivatives: Compounds with similar thiazole rings but different functional groups.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties not found in other similar compounds.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H23N5O3S2 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-[acetyl(2-methoxyethyl)amino]-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C16H23N5O3S2/c1-9-11(25-15(17-9)21(10(2)22)7-8-24-6)12(23)18-14-20-19-13(26-14)16(3,4)5/h7-8H2,1-6H3,(H,18,20,23) |
InChI Key |
LOAQOSVYUUTFCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N(CCOC)C(=O)C)C(=O)NC2=NN=C(S2)C(C)(C)C |
Origin of Product |
United States |
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